molecular formula C13H20Si B12623336 Trimethyl(2-methyl-2-phenylcyclopropyl)silane CAS No. 918432-04-9

Trimethyl(2-methyl-2-phenylcyclopropyl)silane

Cat. No.: B12623336
CAS No.: 918432-04-9
M. Wt: 204.38 g/mol
InChI Key: QQCCORJJLYRTPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trimethyl(2-methyl-2-phenylcyclopropyl)silane is an organosilicon compound characterized by the presence of a cyclopropyl group attached to a silicon atom. This compound is notable for its unique structural features, which include a cyclopropyl ring and a phenyl group, making it a subject of interest in various fields of chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Trimethyl(2-methyl-2-phenylcyclopropyl)silane typically involves the reaction of 2-methyl-2-phenylcyclopropylmagnesium bromide with trimethylchlorosilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:

2-methyl-2-phenylcyclopropylmagnesium bromide+trimethylchlorosilaneThis compound+MgBrCl\text{2-methyl-2-phenylcyclopropylmagnesium bromide} + \text{trimethylchlorosilane} \rightarrow \text{this compound} + \text{MgBrCl} 2-methyl-2-phenylcyclopropylmagnesium bromide+trimethylchlorosilane→this compound+MgBrCl

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the exclusion of moisture, to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Trimethyl(2-methyl-2-phenylcyclopropyl)silane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of silanol derivatives.

    Reduction: Reduction reactions typically involve the use of hydride donors such as lithium aluminum hydride, resulting in the formation of corresponding silanes.

    Substitution: The silicon atom in this compound can undergo nucleophilic substitution reactions, where the trimethylsilyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, nucleophiles like amines and alcohols.

Major Products: The major products formed from these reactions include silanol derivatives, reduced silanes, and substituted silanes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Trimethyl(2-methyl-2-phenylcyclopropyl)silane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Trimethyl(2-methyl-2-phenylcyclopropyl)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can act as a radical donor or acceptor, facilitating radical-based reactions. Additionally, the compound’s unique structure allows it to participate in hydrosilylation reactions, where it adds across double bonds in the presence of catalysts .

Comparison with Similar Compounds

    Trimethylsilane: A simpler silane compound with three methyl groups attached to silicon.

    Triphenylsilane: Contains three phenyl groups attached to silicon, offering different reactivity and applications.

    Tris(trimethylsilyl)silane: Known for its use as a radical reducing agent in organic synthesis.

Uniqueness: Trimethyl(2-methyl-2-phenylcyclopropyl)silane is unique due to the presence of both a cyclopropyl and a phenyl group, which impart distinct reactivity and stability compared to other silanes. This combination of structural features makes it particularly valuable in specialized chemical reactions and applications .

Properties

CAS No.

918432-04-9

Molecular Formula

C13H20Si

Molecular Weight

204.38 g/mol

IUPAC Name

trimethyl-(2-methyl-2-phenylcyclopropyl)silane

InChI

InChI=1S/C13H20Si/c1-13(10-12(13)14(2,3)4)11-8-6-5-7-9-11/h5-9,12H,10H2,1-4H3

InChI Key

QQCCORJJLYRTPZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1[Si](C)(C)C)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.